molecular formula C5H9ClO B578975 (2-Chloroethoxy)cyclopropane CAS No. 17714-18-0

(2-Chloroethoxy)cyclopropane

Cat. No.: B578975
CAS No.: 17714-18-0
M. Wt: 120.576
InChI Key: UAVNLVWTJMUQOW-UHFFFAOYSA-N
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Description

(2-Chloroethoxy)cyclopropane is an organic compound with the molecular formula C5H9ClO. It is a colorless liquid at room temperature and has a characteristic odor. This compound is primarily used as an intermediate in organic synthesis and has applications in various industrial processes .

Preparation Methods

Synthetic Routes and Reaction Conditions: (2-Chloroethoxy)cyclopropane can be synthesized through the reaction of cyclopropane with 2-chloroethanol under basic conditions. Typically, a base such as sodium hydroxide or potassium hydroxide is used as a catalyst to facilitate the reaction .

Industrial Production Methods: In an industrial setting, the production of this compound involves the use of large-scale reactors where cyclopropane and 2-chloroethanol are mixed in the presence of a base. The reaction is carried out at controlled temperatures and pressures to ensure optimal yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions: (2-Chloroethoxy)cyclopropane undergoes various chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.

    Oxidation Reactions: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives.

    Reduction Reactions: It can be reduced to form alcohols or other reduced products.

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

(2-Chloroethoxy)cyclopropane has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development and as a building block for active pharmaceutical ingredients.

    Industry: Utilized in the production of coatings, adhesives, and other industrial products.

Mechanism of Action

The mechanism of action of (2-Chloroethoxy)cyclopropane involves its interaction with molecular targets through its reactive functional groups. The chlorine atom and the cyclopropane ring provide sites for nucleophilic and electrophilic interactions, respectively. These interactions can lead to the formation of various intermediates and products, depending on the reaction conditions and reagents used .

Comparison with Similar Compounds

Uniqueness: (2-Chloroethoxy)cyclopropane is unique due to its combination of a cyclopropane ring and a chloroethoxy group, which imparts distinct reactivity and properties. This combination allows it to participate in a wide range of chemical reactions and makes it a valuable intermediate in organic synthesis .

Properties

IUPAC Name

2-chloroethoxycyclopropane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9ClO/c6-3-4-7-5-1-2-5/h5H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAVNLVWTJMUQOW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1OCCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50672074
Record name (2-Chloroethoxy)cyclopropane
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

120.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17714-18-0
Record name (2-Chloroethoxy)cyclopropane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=17714-18-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2-Chloroethoxy)cyclopropane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50672074
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2-chloroethoxy)cyclopropane
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